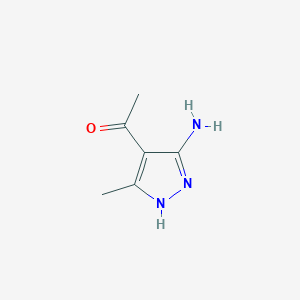

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by an amino group at the 5-position and a methyl group at the 3-position of the pyrazole ring, with an ethanone moiety attached to the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under suitable conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction mixture is cooled to 0°C, and the reagents are added sequentially, followed by stirring for an hour .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency and environmental friendliness of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity:

Research indicates that pyrazole derivatives, including 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, exhibit a range of biological activities such as:

- Anti-inflammatory properties

- Antimicrobial effects

- Anticancer potential

Studies have shown that this compound can act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development targeting various diseases .

Agrochemicals

The compound has been explored for its potential use in developing agrochemicals. Its ability to interact with biological systems makes it suitable for creating effective pesticides and herbicides. The versatility of pyrazole derivatives allows for modifications that enhance their efficacy and selectivity against pests while minimizing environmental impact .

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure contributes to the development of novel materials with specific properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives, including this compound, for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents. The study utilized Brine-Shrimp Lethality Assay to measure toxicity levels .

Case Study 2: Synthesis of Novel Derivatives

In another investigation, researchers synthesized novel derivatives of pyrazole compounds through multicomponent reactions involving this compound. The synthesized products were characterized using FTIR and NMR spectroscopy, revealing promising biological activities against various pathogens and cancer cells .

Wirkmechanismus

The mechanism of action of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the amino group, making it less reactive in certain substitution reactions.

5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group, which alters its chemical properties and biological activities.

Uniqueness: 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of both an amino group and an ethanone moiety, which provide versatility in chemical reactions and potential for diverse biological activities .

Biologische Aktivität

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and an ethanone moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, this compound demonstrated efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism that promotes programmed cell death .

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis (MTB). The compound exhibited an IC50 value of 6.25 µg/mL, indicating potent activity compared to the standard drug rifampicin (0.25 µg/mL) .

- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling, with a maximum inhibition rate of 76% observed at a dose of 10 mg/kg .

- Cytotoxicity Assay : The compound was tested on several cancer cell lines using the MTT assay. Results indicated that it exhibited dose-dependent cytotoxicity, with IC50 values below those of conventional chemotherapeutics in certain cases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 5-Amino-3-methylpyrazole | Moderate | Low | High |

| Phenylbutazone | Low | High | Low |

This table illustrates that while some derivatives may excel in specific activities, this compound maintains a balanced profile across multiple biological activities.

Eigenschaften

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOOKVMCUCIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.